molecular formula C18H14FN3O2S B3992128 2-(4-fluorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B3992128
M. Wt: 355.4 g/mol
InChI Key: ZHAJBOXCFPJDIP-UHFFFAOYSA-N
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Description

This compound belongs to the triazolothiazinone class, characterized by a fused triazole-thiazinone scaffold. The core structure is synthesized via condensation of 3-R-4,5-dihydro-1H-1,2,4-triazole-5-thiones with 3-aryl(heteryl)-2-propenoyl chlorides, as described by Britsun and Lozinskii (2004) .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c1-24-14-8-4-11(5-9-14)15-10-16(23)22-18(25-15)20-17(21-22)12-2-6-13(19)7-3-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAJBOXCFPJDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in aryl substituents:

Compound Name R Group Ar Group Molecular Weight Key Properties
2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-7H-triazolo[5,1-b]thiazin-7-one 4-Fluorophenyl 4-Methoxyphenyl Not explicitly reported Electronically balanced; moderate lipophilicity
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-triazolo[5,1-b]thiazin-7-one () 4-Chlorophenyl 3,4-Dimethoxyphenyl 401.865 Higher molecular weight; increased steric hindrance
5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5H-triazolo[5,1-b]thiazin-7(6H)-one () 4-Methoxyphenyl 4-Chlorophenyl 371.84 Lower molecular weight; altered electronic profile

Key Observations :

  • Electron-Withdrawing vs.
  • Methoxy Positioning : The 4-methoxyphenyl group (target) provides better solubility in polar solvents than 3,4-dimethoxyphenyl (), which may aggregate due to steric bulk .
Electrochemical Behavior

Triazolopyrimidinones () with morpholine (S3-TP) or piperidine (S2-TP) side chains exhibit reversible redox peaks at −0.85 V to −1.10 V (vs. Ag/AgCl). Although the target compound lacks direct electrochemical data, its methoxyphenyl group likely enhances electron density, shifting reduction potentials positively compared to chlorophenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

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